molecular formula C15H17BrO4 B1625223 Penberol CAS No. 42241-78-1

Penberol

Cat. No.: B1625223
CAS No.: 42241-78-1
M. Wt: 341.2 g/mol
InChI Key: KPUGJSNAPAAEJB-JLHYYAGUSA-N
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Description

Penberol is an organic compound that features a bromine atom, a ketone group, and a pentyloxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Penberol can be achieved through a series of organic reactions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Penberol can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Penberol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Penberol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Penberol is unique due to the presence of the pentyloxy-substituted phenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

42241-78-1

Molecular Formula

C15H17BrO4

Molecular Weight

341.2 g/mol

IUPAC Name

(E)-3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C15H17BrO4/c1-2-3-4-9-20-12-7-5-11(6-8-12)15(19)13(16)10-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)/b13-10+

InChI Key

KPUGJSNAPAAEJB-JLHYYAGUSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br

SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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